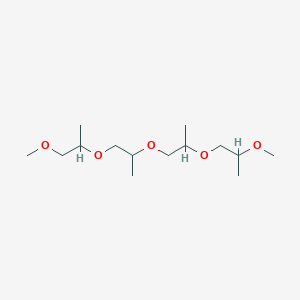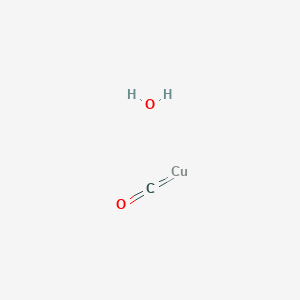
(Oxomethylidene)copper--water (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Oxomethylidene)copper–water (1/1) is a coordination compound that consists of a copper atom bonded to an oxomethylidene ligand and a water molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Oxomethylidene)copper–water (1/1) typically involves the reaction of a copper precursor with an oxomethylidene source in the presence of water. One common method is to react copper(II) sulfate with oxomethylidene in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of (Oxomethylidene)copper–water (1/1) may involve large-scale reactions using similar methods as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as crystallization and filtration are employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
(Oxomethylidene)copper–water (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) oxides and other oxidation products.
Reduction: It can be reduced to form copper(I) complexes.
Substitution: The oxomethylidene ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines and amines.
Major Products Formed
The major products formed from these reactions include copper oxides, copper(I) complexes, and substituted copper complexes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(Oxomethylidene)copper–water (1/1) has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis reactions, including oxidation and reduction reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its interactions with biological molecules.
Industry: It is used in the production of fine chemicals and as a precursor for other copper-based compounds.
Mechanism of Action
The mechanism of action of (Oxomethylidene)copper–water (1/1) involves its interaction with various molecular targets. In catalysis, the copper center facilitates electron transfer processes, enabling the oxidation or reduction of substrates. The oxomethylidene ligand plays a crucial role in stabilizing the copper center and enhancing its reactivity. In biological systems, the compound may generate reactive oxygen species that can damage microbial cell membranes, leading to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Copper(II) sulfate: A common copper compound used in various applications, including agriculture and chemistry.
Copper(I) chloride: Known for its use in organic synthesis and as a catalyst.
Copper(II) oxide: Used in catalysis and as a pigment.
Uniqueness
(Oxomethylidene)copper–water (1/1) is unique due to the presence of the oxomethylidene ligand, which imparts distinct chemical properties and reactivity compared to other copper compounds. Its ability to form stable complexes with water and other ligands makes it versatile for various applications.
Properties
CAS No. |
114572-23-5 |
|---|---|
Molecular Formula |
CH2CuO2 |
Molecular Weight |
109.57 g/mol |
InChI |
InChI=1S/CO.Cu.H2O/c1-2;;/h;;1H2 |
InChI Key |
SLRLEBISNACIMM-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)=[Cu].O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,2-Diphenylethenyl)-5-hexyl-5H-benzo[b]carbazole](/img/structure/B14306799.png)



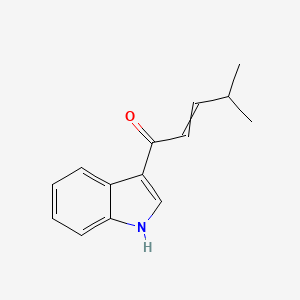
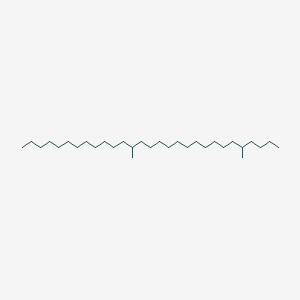
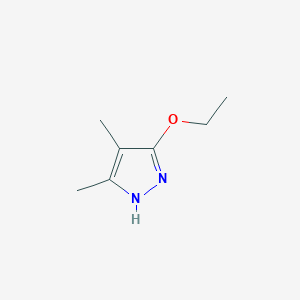
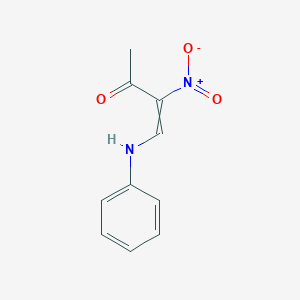
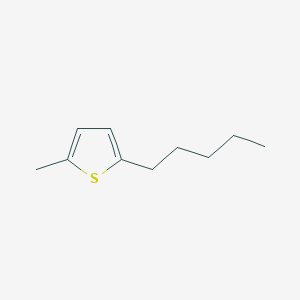
![2-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14306863.png)
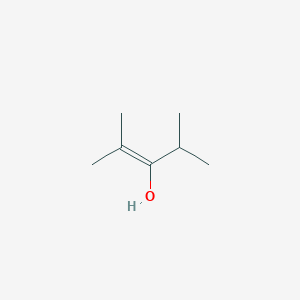
![1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]-](/img/structure/B14306870.png)
